

# BMS-986339: A Technical Overview of a Novel FXR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986339 |           |
| Cat. No.:            | B11929565  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BMS-986339 is a potent, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for its potential therapeutic application in nonalcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its ability to selectively activate FXR with a distinct tissue-specific profile, notably inducing Fibroblast Growth Factor 15 (FGF15) in the ileum and exhibiting anti-fibrotic effects. This technical guide provides a comprehensive summary of the publicly available preclinical data on BMS-986339, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. While preclinical findings are promising, it is important to note that, as of the latest available information, human clinical trial data for BMS-986339 has not been publicly disclosed.

# Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

**BMS-986339** functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.



Upon activation by **BMS-986339**, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.

A key feature of **BMS-986339**'s mechanism is its tissue-selective activation of FXR, which results in a differentiated pharmacological profile. Notably, it demonstrates a differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and the ileum.[1][2][3] In the ileum, activation of FXR by **BMS-986339** leads to a significant increase in the expression of FGF15 (the mouse ortholog of human FGF19). FGF15 is subsequently secreted and travels to the liver, where it acts on the FGF receptor 4 (FGFR4) to suppress the expression of Cholesterol  $7\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is a central component of FXR's role in maintaining bile acid homeostasis.

Additionally, FXR activation by **BMS-986339** in the ileum induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that also plays a role in the negative regulation of bile acid synthesis.[3]



Click to download full resolution via product page

FXR Signaling Pathway Activated by BMS-986339.

## Quantitative Preclinical Data In Vitro Activity

**BMS-986339** has demonstrated potent and selective activation of FXR in various in vitro assays.



| Assay                     | Target/Cell<br>Line   | Parameter            | Value   | Reference |
|---------------------------|-----------------------|----------------------|---------|-----------|
| Transporter<br>Inhibition | OATP1B3               | IC50                 | 1.44 μΜ | [3]       |
| BSEP                      | IC <sub>50</sub>      | 1.5 μΜ               | [3]     |           |
| Enzyme<br>Inhibition      | hUGT1A1               | IC50                 | 4.85 μΜ | [3]       |
| Gene Expression           | Huh-7 cells           | BSEP gene activation | Reduced | [3]       |
| Hepatocytes               | FGF19 gene activation | Reduced              | [3]     |           |

#### In Vivo Pharmacokinetics in Animal Models

Pharmacokinetic studies in mice and rats have shown that **BMS-986339** exhibits low clearance and a long elimination half-life.[3]

| Species                        | Administrat<br>ion | Dose<br>(mg/kg) | Vss (L/kg) | AUCtotal<br>(μM·h) | t <sub>1</sub> / <sub>2</sub> (h) |
|--------------------------------|--------------------|-----------------|------------|--------------------|-----------------------------------|
| Male C57BL6<br>Mice            | i.v.               | 1               | 2.2        | 16.4               | -                                 |
| p.o.                           | 5                  | -               | 56.6       | -                  |                                   |
| Male<br>Sprague-<br>Dawley Rat | i.v.               | 1               | 5.2        | 6.6                | -                                 |
| p.o.                           | 2                  | -               | 5.8        | -                  |                                   |

### In Vivo Efficacy in a Disease Model

In a mouse model of bile duct ligation (BDL), a well-established model for studying cholestatic liver injury and fibrosis, **BMS-986339** demonstrated significant anti-fibrotic efficacy.



| Animal Model                            | Dosing Regimen                                             | Key Findings                                                                                                                                   | Reference |
|-----------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse Bile Duct<br>Ligation (BDL) Model | 0.3, 1, 3, and 10<br>mg/kg, p.o., once daily<br>for 9 days | - Induced Fgf15 and SHP gene expression in the ileum Decreased the ratio of hydroxyproline to total protein content Decreased collagen levels. | [3]       |

## Experimental Protocols In Vivo Bile Duct Ligation (BDL) Model

The anti-fibrotic efficacy of **BMS-986339** was evaluated using the bile duct ligation (BDL) model in mice. This surgical procedure induces cholestasis and subsequent liver fibrosis.



Click to download full resolution via product page

Workflow for the Bile Duct Ligation (BDL) Model.



#### Methodology:

- Animals: Male C57BL/6 mice are used for this procedure.
- Anesthesia: The animals are anesthetized prior to surgery.
- Surgical Procedure: A midline abdominal incision is made to expose the common bile duct.
   The bile duct is then ligated at two points, and sometimes transected between the ligatures.
   Sham-operated animals undergo the same surgical procedure without the ligation.
- Dosing: BMS-986339 is administered orally once daily, starting one day after the surgery and continuing for a specified period (e.g., 9 days).
- Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (liver and ileum) are collected for analysis.
- Analysis: Liver fibrosis is assessed by measuring hydroxyproline content, a major component of collagen. Gene expression in the ileum is analyzed using quantitative polymerase chain reaction (qPCR).

### **In Vitro Safety Assays**

**BMS-986339** was evaluated for its genotoxic and mutagenic potential using standard in vitro assays.

- Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential
  of a compound. BMS-986339 was reported to be negative in this test.
- In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause chromosomal damage. BMS-986339 was also negative in this assay.

### **Human Clinical Trials**

As of the latest publicly available information, the results of human clinical trials for **BMS-986339** have not been reported. The preclinical data suggests that further evaluation in humans is warranted to determine the safety, tolerability, pharmacokinetics, and efficacy of this compound.[1][2]



### **Summary and Future Directions**

**BMS-986339** is a potent and selective non-bile acid FXR agonist with a differentiated, tissue-specific pharmacological profile. Preclinical studies have demonstrated its ability to induce FGF15 in the ileum and exert anti-fibrotic effects in a mouse model of liver fibrosis. The compound also exhibits a favorable in vitro safety profile.

The key differentiator for **BMS-986339** appears to be its context-dependent activation of FXR, which may offer a therapeutic advantage by potentially mitigating some of the side effects observed with other FXR agonists, such as pruritus and lipid abnormalities.

The future development of **BMS-986339** will depend on the outcomes of human clinical trials. These studies will be essential to establish the safety and efficacy of the compound in patients with NASH and to validate the promising preclinical findings in a clinical setting. Researchers and drug development professionals should monitor for the release of clinical trial data to fully assess the therapeutic potential of this novel FXR agonist.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [BMS-986339: A Technical Overview of a Novel FXR Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929565#what-is-bms-986339]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com